molecular formula C12H14BrNO2 B1448879 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid CAS No. 1880646-91-2

4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid

Cat. No. B1448879
M. Wt: 284.15 g/mol
InChI Key: MKRHZZDIQHZJSS-UHFFFAOYSA-N
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Description

4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid , also known by its chemical formula C₁₆H₁₄BrNO₂ , is a synthetic compound with intriguing properties. Its structure combines an indole ring system with a butyric acid side chain. The bromine substitution at the 5-position of the indole ring adds specificity and reactivity to this molecule.



Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, cyclization, and esterification. Researchers have explored various synthetic routes to obtain 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid. Notably, the bromination of a suitable precursor followed by cyclization under specific conditions yields the desired product.



Molecular Structure Analysis

The molecular structure of 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid reveals key features:



  • The indole ring, fused with a five-membered ring, imparts aromaticity and rigidity.

  • The butyric acid side chain provides flexibility and functional groups for further modifications.

  • The bromine atom at the 5-position enhances reactivity and influences biological interactions.



Chemical Reactions Analysis


  • Esterification : The carboxylic acid group can undergo esterification with alcohols, leading to various derivatives.

  • Amide Formation : Reaction with amines can yield amide derivatives.

  • Halogenation : The bromine atom can participate in substitution reactions, affecting the overall reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 150-160°C.

  • Solubility : Moderately soluble in organic solvents (e.g., DMSO, methanol).

  • Stability : Sensitive to light and moisture; store in a dry, dark place.


Safety And Hazards


  • Toxicity : Limited data available; handle with caution.

  • Irritant : May cause skin or eye irritation.

  • Environmental Impact : Dispose of properly; avoid contamination.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate its potential as an anticancer agent or modulator of cellular processes.

  • Derivatives : Synthesize analogs to enhance selectivity and efficacy.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

4-(5-bromo-2,3-dihydroindol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-4-11-9(8-10)5-7-14(11)6-1-2-12(15)16/h3-4,8H,1-2,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRHZZDIQHZJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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